4-Bromo-2,2-dimethylcyclohexane-1,3-dione
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Overview
Description
4-Bromo-2,2-dimethylcyclohexane-1,3-dione is an organic compound with the molecular formula C8H11BrO2 It is a brominated derivative of cyclohexane-1,3-dione, characterized by the presence of a bromine atom at the 4th position and two methyl groups at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,2-dimethylcyclohexane-1,3-dione typically involves the bromination of 2,2-dimethylcyclohexane-1,3-dione. One common method is the use of bromine (Br2) in the presence of a catalyst or under specific reaction conditions to achieve selective bromination at the 4th position. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is controlled to optimize the yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to ensure consistency and quality. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,2-dimethylcyclohexane-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form 2,2-dimethylcyclohexane-1,3-dione by using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of more complex structures, depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield 4-azido-2,2-dimethylcyclohexane-1,3-dione, while reduction with LiAlH4 produces 2,2-dimethylcyclohexane-1,3-dione.
Scientific Research Applications
4-Bromo-2,2-dimethylcyclohexane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2,2-dimethylcyclohexane-1,3-dione involves its interaction with various molecular targets. The bromine atom can participate in electrophilic reactions, while the diketone structure allows for coordination with metal ions and other reactive species. These interactions can lead to the formation of stable complexes or reactive intermediates that exert specific effects in chemical or biological systems.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylcyclohexane-1,3-dione: Lacks the bromine atom, making it less reactive in certain substitution reactions.
4-Chloro-2,2-dimethylcyclohexane-1,3-dione: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
4-Fluoro-2,2-dimethylcyclohexane-1,3-dione:
Uniqueness
4-Bromo-2,2-dimethylcyclohexane-1,3-dione is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable in specific synthetic applications and research contexts where brominated compounds are required.
Properties
IUPAC Name |
4-bromo-2,2-dimethylcyclohexane-1,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrO2/c1-8(2)6(10)4-3-5(9)7(8)11/h5H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGCUNGVCGMUEKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)CCC(C1=O)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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